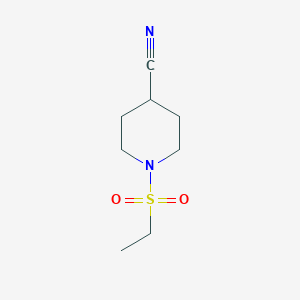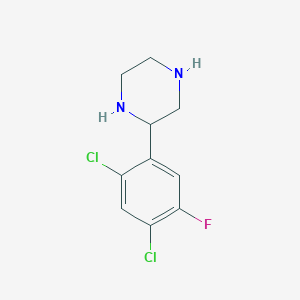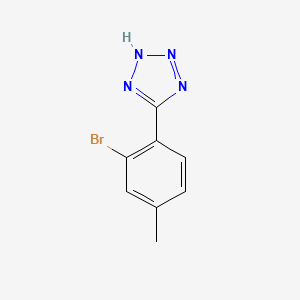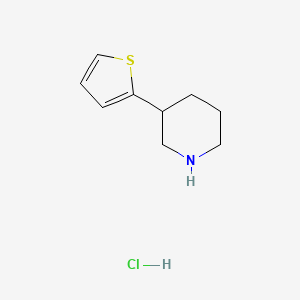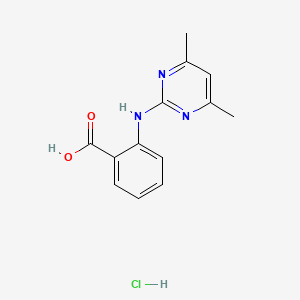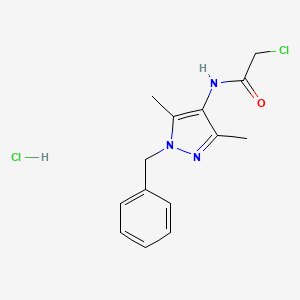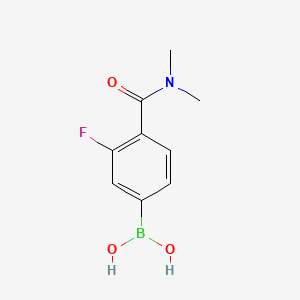
4-(三氟甲基)苄基硫氰酸酯
描述
4-(Trifluoromethyl)benzyl thiocyanate is an organic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a benzyl ring, which is further connected to a thiocyanate group (-SCN)
科学研究应用
4-(Trifluoromethyl)benzyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be employed in biochemical assays to study enzyme activity and inhibition.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties.
作用机制
Target of Action
It’s known that thiocyanate compounds often interact with enzymes and proteins that contain a thiol group .
Mode of Action
It’s known that thiocyanate compounds can undergo a base-catalyzed reaction with thiols to form thiourethanes . This reaction could potentially alter the function of target proteins or enzymes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(Trifluoromethyl)benzyl thiocyanate. For instance, the base-catalyzed reaction of thiocyanates with thiols is likely to be influenced by pH .
生化分析
Biochemical Properties
4-(Trifluoromethyl)benzyl thiocyanate plays a significant role in biochemical reactions, particularly in the context of thiocyanation reactions. It interacts with various enzymes and proteins, facilitating the formation of benzylic sp3 C–SCN bonds through a free radical reaction pathway . This interaction is initiated by azobisisobutyronitrile (AIBN), which generates free radicals that subsequently react with 4-(Trifluoromethyl)benzyl thiocyanate to form the desired product . The compound’s ability to participate in such reactions makes it a valuable tool in synthetic organic chemistry and biochemical research.
Cellular Effects
The effects of 4-(Trifluoromethyl)benzyl thiocyanate on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to alterations in cell function, including changes in metabolic flux and the regulation of gene expression
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)benzyl thiocyanate exerts its effects through specific binding interactions with biomolecules. The compound’s thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules. These molecular interactions contribute to the compound’s overall biochemical activity and its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)benzyl thiocyanate can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that the compound’s effects on cellular function can persist over extended periods, with some changes in gene expression and metabolic activity observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)benzyl thiocyanate vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, toxic effects such as cellular damage and disruption of metabolic processes have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-(Trifluoromethyl)benzyl thiocyanate is involved in several metabolic pathways, primarily through its interaction with enzymes that catalyze thiocyanation reactions . The compound can influence metabolic flux by altering the levels of specific metabolites and cofactors involved in these pathways. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 4-(Trifluoromethyl)benzyl thiocyanate is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to accumulate in hydrophobic regions of cells, such as lipid membranes and intracellular organelles. These distribution patterns are essential for understanding the compound’s cellular localization and its effects on cellular function.
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)benzyl thiocyanate is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are critical for understanding the compound’s activity and function within cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzyl thiocyanate typically involves the following steps:
Benzyl Chloride Derivation: Starting with benzyl chloride, the trifluoromethyl group is introduced through a trifluoromethylation reaction.
Thiocyanation: The benzyl chloride derivative undergoes a reaction with thiocyanate ions (SCN⁻) to form the thiocyanate ester.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions: 4-(Trifluoromethyl)benzyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form thiocyanate derivatives.
Reduction: Reduction reactions can lead to the formation of different sulfur-containing compounds.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) can be employed in substitution reactions.
Major Products Formed:
Oxidation Products: Thiocyanate derivatives, such as thiocyanic acid.
Reduction Products: Sulfur-containing compounds, such as thiols.
Substitution Products: Cyanide derivatives and other substituted benzyl compounds.
相似化合物的比较
4-(Trifluoromethyl)benzyl chloride
4-(Trifluoromethyl)benzyl alcohol
4-(Trifluoromethyl)benzylamine
Uniqueness: 4-(Trifluoromethyl)benzyl thiocyanate is unique due to its combination of the trifluoromethyl group and the thiocyanate group, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to participate in a wide range of reactions makes it a versatile reagent in scientific research and industrial applications.
属性
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)8-3-1-7(2-4-8)5-14-6-13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEGYIHZYAYEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


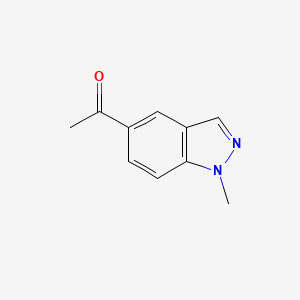
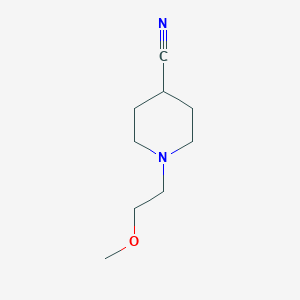
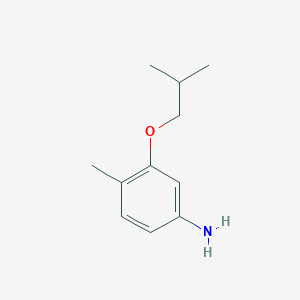
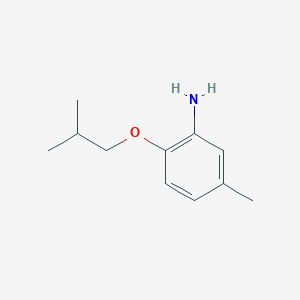
![4-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388019.png)
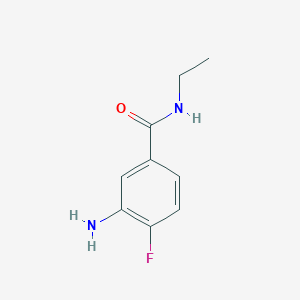
![N-{[4-(propan-2-yloxy)phenyl]methyl}cyclopropanamine](/img/structure/B1388023.png)
